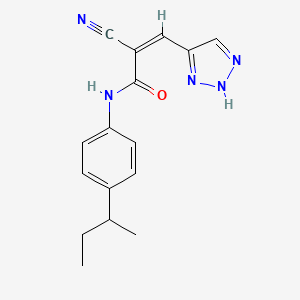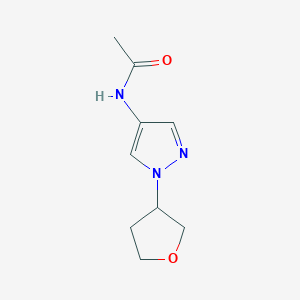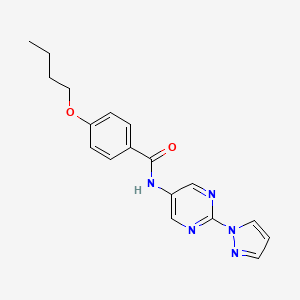![molecular formula C24H17Cl2F3N2O6 B2991760 methyl 6-(2-{[(2,3-dichlorobenzyl)oxy]imino}ethyl)-2-oxo-3-{[3-(trifluoromethyl)benzoyl]amino}-2H-pyran-5-carboxylate CAS No. 341966-44-7](/img/structure/B2991760.png)
methyl 6-(2-{[(2,3-dichlorobenzyl)oxy]imino}ethyl)-2-oxo-3-{[3-(trifluoromethyl)benzoyl]amino}-2H-pyran-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there are no direct synthesis methods available for this specific compound, similar compounds have been synthesized and evaluated for their antimicrobial and anticancer potential . The synthesis of these compounds often involves complex organic reactions .Molecular Structure Analysis
The molecular formula of the compound is C23H18Cl2N2O6 . It has a complex structure with multiple functional groups including a pyran ring, a benzoyl group, and a trifluoromethyl group .Applications De Recherche Scientifique
Synthesis and Chemical Properties
This compound is part of a broader class of compounds explored for their chemical synthesis and properties. For example, research by Mosti et al. (1994) explored the synthesis of ethyl or methyl 6-substituted 3-(benzoylamino)-2-oxo-2H-pyran-5-carboxylates demonstrating activities such as local anesthetic, platelet antiaggregating among others, highlighting the diverse chemical and biological activities these compounds may possess (Mosti et al., 1994). Similarly, Bombarda et al. (1992) synthesized tetrahydroquinoline derivatives of 4-aminobutanoic and 2-amino-2-pentenedioic acids, providing insights into the synthetic versatility of related chemical structures (Bombarda et al., 1992).
Applications in Chemical Synthesis
The compound's structural class has been utilized in synthesizing a wide range of heterocyclic compounds, as demonstrated by Hai et al. (2017), who explored the synthesis of ethyl 6-amino-5-cyano-2-methyl-4-aryl-4H-pyran-3-carboxylates via a three-component reaction (Hai et al., 2017). Wamhoff and Kroth (1994) showed the synthesis of 3-aroylaminopyrazin-2-carboxylates, further expanding the utility of similar compounds in producing heterocyclic systems (Wamhoff & Kroth, 1994).
Structural Analysis
Kranjc et al. (2012) provided a detailed structural analysis of methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate, emphasizing the importance of crystal structure in understanding compound interactions and properties (Kranjc et al., 2012).
Potential Applications in Corrosion Inhibition
Research into similar compounds has found potential applications beyond pharmaceuticals, such as corrosion inhibitors. Herrag et al. (2007) evaluated pyrazole derivatives as corrosion inhibitors for steel, showing the broad applicability of related chemical structures in industrial applications (Herrag et al., 2007).
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[(2E)-2-[(2,3-dichlorophenyl)methoxyimino]ethyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2F3N2O6/c1-35-22(33)16-11-18(31-21(32)13-4-2-6-15(10-13)24(27,28)29)23(34)37-19(16)8-9-30-36-12-14-5-3-7-17(25)20(14)26/h2-7,9-11H,8,12H2,1H3,(H,31,32)/b30-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFMXSLDXSLQEY-OOEWDAAOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)CC=NOCC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C/C=N/OCC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2F3N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-(2-{[(2,3-dichlorobenzyl)oxy]imino}ethyl)-2-oxo-3-{[3-(trifluoromethyl)benzoyl]amino}-2H-pyran-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-Methoxypyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2991679.png)
![3-((5-(allylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2991680.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2991682.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2991683.png)

![[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanol](/img/structure/B2991685.png)


![4-Chloro-2-(6-oxo-2,5-diazatricyclo[7.5.0.0(2)]tetradeca-1(9),7-dien-5-yl)pyridine-3-carbaldehyde](/img/structure/B2991691.png)


![(Z)-2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-(6-chloropyridin-3-yl)-3-hydroxyprop-2-enenitrile](/img/structure/B2991695.png)

![3-[(3,3-Dimethylcyclopentyl)amino]pyridine-4-carboxylic acid](/img/structure/B2991700.png)